molecular formula C8H13NO B15097322 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine CAS No. 220555-34-0

1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine

Cat. No.: B15097322
CAS No.: 220555-34-0
M. Wt: 139.19 g/mol
InChI Key: QPLKUBIXDDDNSR-UHFFFAOYSA-N
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Description

1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine typically involves the reaction of norbornene derivatives with amines under specific conditions. One common method includes the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method ensures the formation of enantiomerically pure compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the tricyclic structure while achieving efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted tricyclic structures.

Scientific Research Applications

1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as immunosuppression and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine stands out due to its unique amine group attached to the tricyclic structure, which imparts specific reactivity and biological activity not observed in its analogs.

Properties

CAS No.

220555-34-0

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-oxatricyclo[3.2.1.02,4]octan-6-ylmethanamine

InChI

InChI=1S/C8H13NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3,9H2

InChI Key

QPLKUBIXDDDNSR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN)C3C2O3

Origin of Product

United States

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